molecular formula C15H19NO4S B12707048 5-(Cyclopentyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone CAS No. 111711-86-5

5-(Cyclopentyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone

Cat. No.: B12707048
CAS No.: 111711-86-5
M. Wt: 309.4 g/mol
InChI Key: QMFHLVXDQOSONK-UHFFFAOYSA-N
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Description

5-(Cyclopentyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone is a synthetic organic compound known for its unique chemical structure and properties. This compound features a pyrrolidinone ring substituted with a cyclopentyloxy group and a phenylsulfonyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopentyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone typically involves the reaction of a pyrrolidinone derivative with cyclopentanol and phenylsulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the substitution reactions. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopentyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopentyloxy or phenylsulfonyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or alcohols.

Scientific Research Applications

5-(Cyclopentyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Cyclopentyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group is known to form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The cyclopentyloxy group may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    5-(Cyclopentyloxy)-2-pyrrolidinone: Lacks the phenylsulfonyl group, resulting in different chemical properties and reactivity.

    1-(Phenylsulfonyl)-2-pyrrolidinone: Lacks the cyclopentyloxy group, affecting its biological activity and applications.

    5-(Cyclopentyloxy)-1-(methylsulfonyl)-2-pyrrolidinone: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group, leading to variations in reactivity and applications.

Uniqueness

5-(Cyclopentyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone is unique due to the presence of both the cyclopentyloxy and phenylsulfonyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

CAS No.

111711-86-5

Molecular Formula

C15H19NO4S

Molecular Weight

309.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-5-cyclopentyloxypyrrolidin-2-one

InChI

InChI=1S/C15H19NO4S/c17-14-10-11-15(20-12-6-4-5-7-12)16(14)21(18,19)13-8-2-1-3-9-13/h1-3,8-9,12,15H,4-7,10-11H2

InChI Key

QMFHLVXDQOSONK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2CCC(=O)N2S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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